molecular formula C18H18F3N5O4 B269664 1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Numéro de catalogue B269664
Poids moléculaire: 425.4 g/mol
Clé InChI: RRFNBODQRSSBGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as "Compound X," is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

Compound X exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways involved in cellular processes such as inflammation, angiogenesis, and cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, as well as the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, reduction of inflammation, and modulation of immune responses. Studies have also suggested that Compound X may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Compound X is its potency and specificity, which allows for the selective inhibition of specific enzymes and signaling pathways. However, its high toxicity and low solubility can make it challenging to work with in lab experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications.

Orientations Futures

There are several potential future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications in various fields. Finally, the development of new derivatives of Compound X with improved pharmacokinetic properties could lead to the development of new drugs for the treatment of various diseases.

Méthodes De Synthèse

Compound X can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole, 4-(chloromethyl)benzoic acid, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by the addition of trifluoroacetic acid. The final product is obtained through recrystallization and purification.

Applications De Recherche Scientifique

Compound X has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that Compound X has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.

Propriétés

Nom du produit

1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Formule moléculaire

C18H18F3N5O4

Poids moléculaire

425.4 g/mol

Nom IUPAC

[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C18H18F3N5O4/c1-10-8-17(28,18(19,20)21)25(22-10)16(27)14-6-4-13(5-7-14)9-24-12(3)15(26(29)30)11(2)23-24/h4-7,28H,8-9H2,1-3H3

Clé InChI

RRFNBODQRSSBGR-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

SMILES canonique

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.